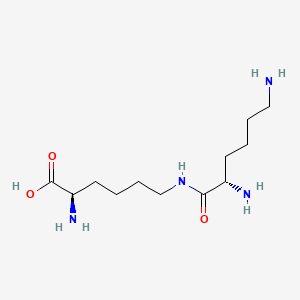
N6-L-Lysyl-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-L-Lysyl-D-lysine is a compound that consists of two lysine molecules linked together. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and enzyme function. This compound is a dimer of DL-Lysine, which is a racemic mixture of the D and L enantiomers of lysine amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-L-Lysyl-D-lysine involves the coupling of two lysine molecules. This can be achieved through various synthetic routes, including the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond. Common reagents used in the synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N6-L-Lysyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced lysine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can result in the formation of alkylated or acylated lysine derivatives.
Scientific Research Applications
N6-L-Lysyl-D-lysine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor in the biosynthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N6-L-Lysyl-D-lysine involves its incorporation into proteins and peptides. The compound can be utilized by lysyl-tRNA synthetase (KARS) to produce N6-acetyl-L-lysyl-AMP, which is then transferred to lysine cognate tRNA to generate N6-acetyl-L-lysyl-tRNA. This process introduces N6-acetyl-L-lysine into growing nascent polypeptides, resulting in protein acetylation .
Comparison with Similar Compounds
N6-L-Lysyl-D-lysine can be compared with other similar compounds, such as:
DL-Lysine: A racemic mixture of the D and L enantiomers of lysine amino acid.
N6-D-Lysyl-L-lysine: Another dimer of lysine with a different stereochemistry.
This compound is unique due to its specific stereochemistry and its ability to participate in various biochemical processes, including protein acetylation and enzyme function.
Properties
Molecular Formula |
C12H26N4O3 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
InChI Key |
ISWYJQKGNGBKJG-VHSXEESVSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCCC[C@H](C(=O)O)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


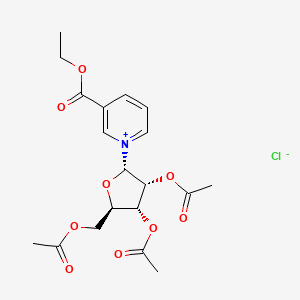
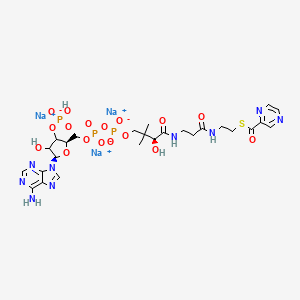
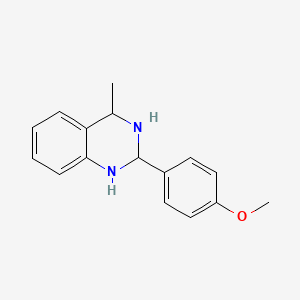
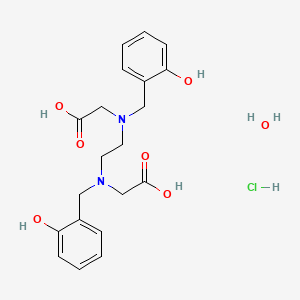
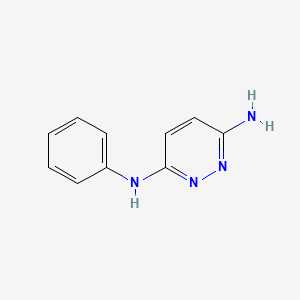
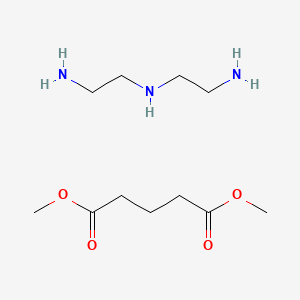
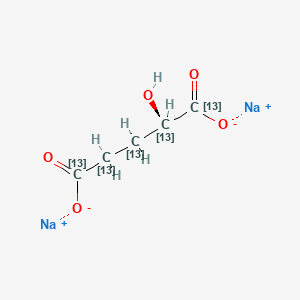
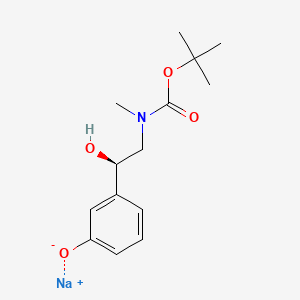
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
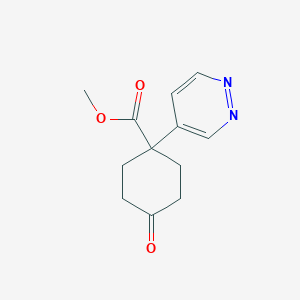
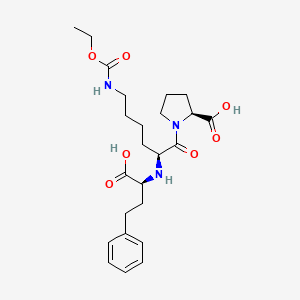
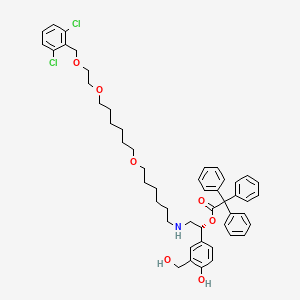
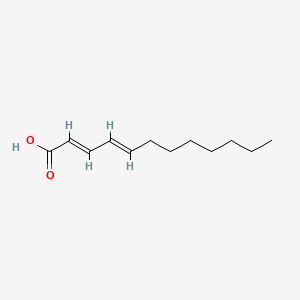
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
